molecular formula C16H18ClF2N3O4 B12710683 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride CAS No. 109142-53-2

3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride

Cat. No.: B12710683
CAS No.: 109142-53-2
M. Wt: 389.78 g/mol
InChI Key: PBVKEPMUNYCTCK-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride is a synthetic compound that belongs to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride typically involves multiple steps, including the introduction of the quinoline core, fluorination, and the addition of the piperazinyl group. Common reagents used in these reactions include fluorinating agents, piperazine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group.

    Reduction: Reduction reactions may target the quinoline core or the carbonyl group.

    Substitution: Substitution reactions can occur at the fluorine atoms or the piperazinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system for studying the reactivity and properties of quinolone antibiotics. It is also used in the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its antibacterial properties and its mechanism of action against various bacterial strains.

Medicine

Medically, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

Industry

In the industrial sector, the compound is used in the formulation of antibacterial agents and as a reference standard in quality control processes.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This leads to the disruption of bacterial DNA processes and ultimately results in cell death.

Comparison with Similar Compounds

Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Norfloxacin

Comparison

Compared to other quinolone antibiotics, 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride may exhibit unique properties such as enhanced activity against certain bacterial strains or improved pharmacokinetic profiles.

Conclusion

This compound is a significant compound in the field of antibacterial research. Its synthesis, reactivity, and applications make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

109142-53-2

Molecular Formula

C16H18ClF2N3O4

Molecular Weight

389.78 g/mol

IUPAC Name

1-ethyl-6,8-difluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H17F2N3O4.ClH/c1-2-19-8-10(16(23)24)15(22)9-7-11(17)14(12(18)13(9)19)20-3-5-21(25)6-4-20;/h7-8,25H,2-6H2,1H3,(H,23,24);1H

InChI Key

PBVKEPMUNYCTCK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)O)F)C(=O)O.Cl

Origin of Product

United States

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